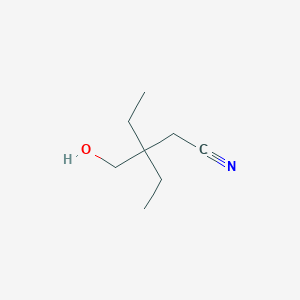![molecular formula C7H7N3 B8597407 1H-Pyrrolo[2,3-c]pyridin-1-amine](/img/structure/B8597407.png)
1H-Pyrrolo[2,3-c]pyridin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-c]pyridin-1-amine is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring, making it a versatile scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-c]pyridin-1-amine can be achieved through various methods. One common approach involves the cyclization of 2-bromo-5-iodopyridine with appropriate reagents to form the pyrrolopyridine core . Another method includes modifications of the Madelung and Fischer syntheses of indoles, which have been adapted to produce various substituted derivatives of Pyrrolo[2,3-c]pyridine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ transition-metal-free strategies and solid-phase synthesis techniques to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrolo[2,3-c]pyridin-1-amine undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and iodine for iodination. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid or dichloromethane.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in medicinal chemistry research.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-c]pyridin-1-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of biological processes and as a probe for investigating enzyme functions.
Medicine: This compound derivatives have shown potential as anticancer agents, kinase inhibitors, and antiviral compounds
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridin-1-amine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit the activity of protein kinases by binding to the ATP-binding site, thereby disrupting cellular signaling pathways involved in cancer cell proliferation . Additionally, it can interact with tubulin proteins, leading to the disruption of microtubule dynamics and inducing cell cycle arrest .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-c]pyridin-1-amine can be compared to other similar nitrogen-containing heterocyclic compounds, such as:
Pyrrolopyrazine: Exhibits antimicrobial, anti-inflammatory, and antiviral activities.
Pyrrolo[3,4-c]pyridine: Known for its antidiabetic and antitumor properties.
Pyrrolopyridine: Used as kinase inhibitors and anticancer agents.
The uniqueness of this compound lies in its versatile chemical reactivity and its potential for the development of novel therapeutic agents.
Propriétés
Formule moléculaire |
C7H7N3 |
|---|---|
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
pyrrolo[2,3-c]pyridin-1-amine |
InChI |
InChI=1S/C7H7N3/c8-10-4-2-6-1-3-9-5-7(6)10/h1-5H,8H2 |
Clé InChI |
BKBXCHMIMBIPGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1C=CN2N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Cyclopentyl-3-ethyl-N-[(pyridin-3-yl)methyl]-1H-indazol-6-amine](/img/structure/B8597371.png)



![(4-fluorophenyl)-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B8597422.png)
![Ethyl (bicyclo[3.2.0]heptan-6-ylidene)acetate](/img/structure/B8597429.png)

